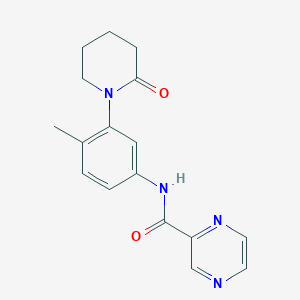

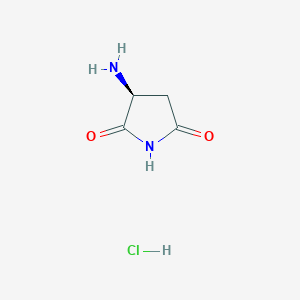

(3S)-3-Aminopyrrolidine-2,5-dione hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-Aminopyrrolidine-2,5-dione HCl, also known as gabapentin hydrochloride, is a pharmaceutical compound used for the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin HCl is a derivative of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin HCl was first approved by the US Food and Drug Administration (FDA) in 1993.

Aplicaciones Científicas De Investigación

Synthesis of Statine Analogues

- Stereocontrolled Synthesis : Chiral 3-aminopyrrolidine-2,4-diones have been used in the stereocontrolled synthesis of statine analogues. This involves a transannular rearrangement of activated diketopiperazines leading to selective reduction and subsequent access to opened 2,4-diamino-3-hydroxyacid esters (Farran et al., 2007).

Synthesis of Melophlin Family Compounds

- Expedient Synthesis of 3-Acyltetramic Acids : The naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones) such as melophlin A, B, C, and G have been synthesized from α-aminoesters using a cyclization process (Schobert & Jagusch, 2005).

Structural Investigations in Chemistry

- Elucidating Poly(dopamine) Structure : 3-Hydroxytyramine hydrochloride, which shares structural similarities with 3-aminopyrrolidine-2,5-dione, was used in the study of poly(dopamine), a synthetic eumelanin with applications as an antifouling agent (Dreyer et al., 2012).

- NMR and X-Ray Crystallography : The tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones, including natural products, has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography (Nolte et al., 1980).

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition : Certain 3,4-dihydroxypyrrolidine-2,5-dione derivatives have been evaluated for their inhibition of human cytosolic carbonic anhydrase isozymes, showing competitive inhibition and potential as leads for enzyme inhibitors (Arslan et al., 2015).

Propiedades

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)